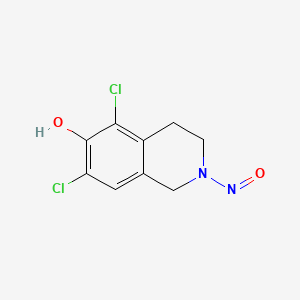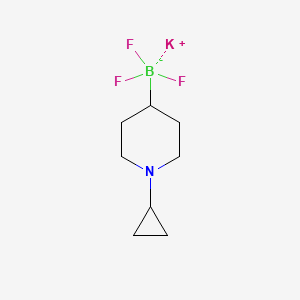
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide is a chemical compound with the molecular formula C8H14BF3KN. It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, and a trifluoroborate group. This compound is used in various scientific research applications due to its reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide typically involves the reaction of 1-cyclopropylpiperidine with a trifluoroborate reagent in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Reactants: 1-cyclopropylpiperidine, trifluoroborate reagent, potassium base.
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives .
Applications De Recherche Scientifique
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide involves its interaction with specific molecular targets. The trifluoroborate group plays a crucial role in its reactivity, facilitating the formation of new bonds through transmetalation processes in Suzuki-Miyaura coupling reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: This compound has a similar trifluoroborate group but differs in the piperidine ring substitution.
Potassium (4-Boc-1-piperazinyl)methyltrifluoroborate: Another similar compound with a different substituent on the piperidine ring.
Uniqueness
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H14BF3KN |
|---|---|
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
potassium;(1-cyclopropylpiperidin-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C8H14BF3N.K/c10-9(11,12)7-3-5-13(6-4-7)8-1-2-8;/h7-8H,1-6H2;/q-1;+1 |
Clé InChI |
WECYOSWIBQDHFV-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCN(CC1)C2CC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565868.png)
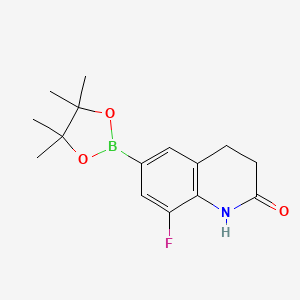
![9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13565870.png)
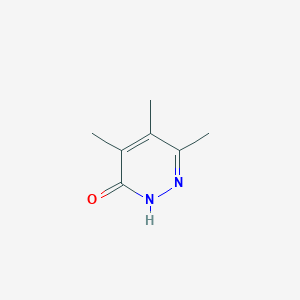
![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)
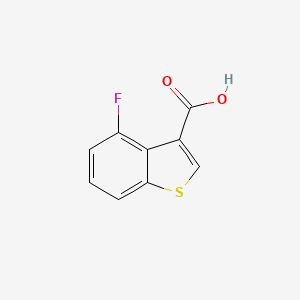
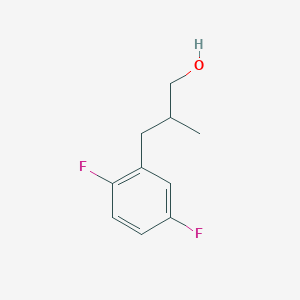
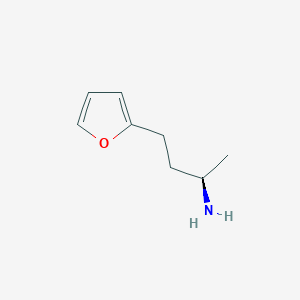
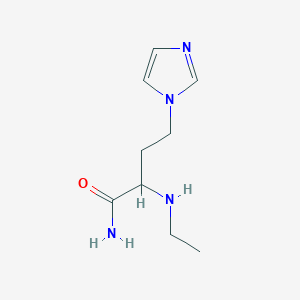
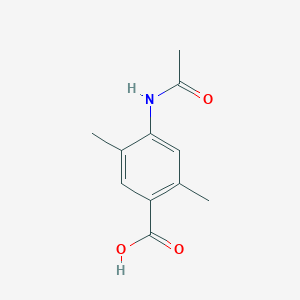
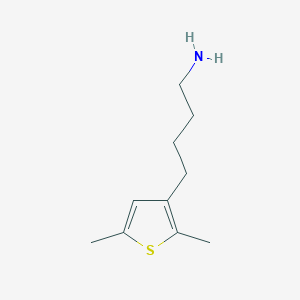
![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)
